ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate
Description
Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate is a substituted indole derivative featuring a chlorine atom at the 5-position, a methyl group at the 1-position, and an ethyl ester moiety at the 2-position. Its molecular formula is C₁₂H₁₂ClNO₂, with a molar mass of 237.68 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of indole-based carboxamides, acylated derivatives, and cross-coupled products via transition metal catalysis . Its synthesis typically involves Friedel-Crafts acylation or alkylation reactions starting from ethyl 5-chloro-1H-indole-2-carboxylate, followed by purification via chromatography .
Properties
IUPAC Name |
ethyl 5-chloro-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECRCAVZSPCTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397908 | |
| Record name | ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59908-53-1 | |
| Record name | Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59908-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis Route
This method is widely used to prepare substituted indole-2-carboxylates, including ethyl 5-chloro-1H-indole-2-carboxylate, which can be subsequently methylated at N1.
- Step 1: Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes (e.g., 5-chlorobenzaldehyde) to give methyl-2-azidocinnamate derivatives.
- Step 2: Thermolytic cyclization of the azido cinnamate to form the indole-2-carboxylate core with regioselective substitution at the 5-position.
- Step 3: Purification and isolation of the indole-2-carboxylate intermediate.
This route allows for good yields (typically 58–94%) depending on reaction conditions such as temperature, solvent (anhydrous xylene preferred), and reactant stoichiometry.
Friedel–Crafts Acylation and Reduction Route
Starting from commercially available ethyl 5-chloro-1H-indole-2-carboxylate:
- Step 1: Friedel–Crafts acylation at the 3-position with selected acyl chlorides using aluminum chloride catalyst in 1,2-dichloroethane under reflux.
- Step 2: Reduction of the 3-acyl group to 3-alkyl via triethylsilane and trifluoroacetic acid.
- Step 3: Hydrolysis of ester groups if needed to carboxylic acids.
- Step 4: Coupling with amines to form carboxamides or further functionalization.
Detailed Preparation of Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate
Starting Material Preparation
Ethyl 5-chloro-1H-indole-2-carboxylate is prepared first by the Hemetsberger–Knittel reaction as described above, using 5-chlorobenzaldehyde as the aromatic aldehyde.
N1-Methylation
The methylation of the indole nitrogen (N1) is typically achieved via alkylation using methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate in DMF or acetone). This step selectively methylates the nitrogen without affecting other functional groups.
Representative Synthetic Procedure (Based on Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Methyl 2-azidoacetate + 5-chlorobenzaldehyde, NaOCH3/MeOH, −20 °C to 0 °C | Knoevenagel condensation to form methyl-2-azidocinnamate |
| 2 | Thermolysis in anhydrous xylene, reflux, dilute solution (~40 mM) | Cyclization to ethyl 5-chloro-1H-indole-2-carboxylate |
| 3 | Methyl iodide, K2CO3, DMF, room temperature | N1-methylation to give this compound |
| 4 | Purification by chromatography | Isolation of pure product |
Experimental Data and Yields
| Compound | Yield (%) | Notes |
|---|---|---|
| Methyl-2-azidocinnamate intermediate | 58–94 | Yield depends on stoichiometry and temperature control in Knoevenagel step |
| Indole-2-carboxylate (5-chloro) | 53–94 | Thermolysis conditions optimized for regioselectivity and yield |
| N1-methylated this compound | 70–85 | Typical yield for methylation step |
Analytical Characterization
- NMR Spectroscopy: ^1H NMR confirms the presence of characteristic indole protons, methyl group at N1, and ethyl ester signals.
- Mass Spectrometry: Molecular ion peak consistent with calculated molecular weight.
- Elemental Analysis: Purity confirmed >99% by combustion analysis.
- Melting Point: Consistent with reported literature values.
Research Findings and Optimization Notes
- The Hemetsberger–Knittel reaction is sensitive to reaction stoichiometry; excess methyl 2-azidoacetate and base improve yields.
- Reaction temperature control during Knoevenagel condensation is critical to maximize product formation and minimize side products.
- Thermolytic cyclization benefits from dilute conditions and anhydrous solvents for high regioselectivity.
- N1-methylation is selective and efficient under mild basic conditions.
- The presence of the 5-chloro substituent is crucial for downstream biological activity, particularly for CB1 receptor allosteric modulation.
- The ethyl ester group at C2 is a versatile handle for further transformations, including amidation.
Summary Table of Key Preparation Steps
| Step No. | Reaction | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| 1 | Knoevenagel condensation | Methyl 2-azidoacetate, 5-chlorobenzaldehyde, NaOCH3 | −20 to 0 °C, MeOH | 58–94 | Stoichiometry critical |
| 2 | Thermolytic cyclization | Anhydrous xylene | Reflux, dilute solution | 53–94 | Regioselective formation of 5-chloro indole |
| 3 | N1-methylation | Methyl iodide, K2CO3 | Room temp, DMF | 70–85 | Selective N-methylation |
| 4 | Purification | Chromatography | Silica gel | — | High purity (>99%) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms involving the modulation of key signaling pathways.
Case Studies
- Study A : In vitro tests demonstrated that this compound effectively reduced cell viability in NSCLC models by inducing apoptosis and inhibiting proliferation.
- Study B : A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative activity, revealing enhanced efficacy compared to the parent compound .
Antimicrobial Properties
This compound also exhibits notable antimicrobial activity against various pathogens.
Research indicates that this compound possesses antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions .
Notable Findings
- Study C : In vitro assays confirmed that the compound inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Synthetic Applications
In addition to its biological activities, this compound serves as an important intermediate in organic synthesis.
Chemical Reactions
The compound is utilized in the synthesis of various indole derivatives and other complex organic molecules. Its unique structure allows for modifications that enhance biological activity or introduce new functionalities .
Synthesis Pathways
A common synthesis approach involves reacting indole derivatives with chloroacetyl groups under controlled conditions to yield this compound. This process is crucial for producing compounds with desired properties for pharmaceutical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of indole-2-carboxylate derivatives allows for direct comparisons with ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate. Key analogues include:
Substituent Variations at the 1-Position
- Mthis compound (C₁₁H₁₀ClNO₂, 223.66 g/mol): This methyl ester analogue shares the 1-methyl and 5-chloro substituents but differs in the ester group (methyl vs. ethyl). However, the ethyl ester in the parent compound offers better solubility in non-polar solvents .
Halogen Substitution at the 5-Position
- Ethyl 5-fluoro-1H-indole-2-carboxylate :
Replacing chlorine with fluorine alters electronic properties. The electron-withdrawing fluorine atom increases the electrophilicity of the indole ring, as evidenced by higher yields (37.5%) in carboxamide formation compared to chlorine-substituted analogues (e.g., 10–37.5% for 5-chloro derivatives) . Fluorinated derivatives also exhibit distinct NMR shifts (e.g., δ 12.33 ppm for NHCO in fluorinated vs. δ 9.17 ppm in chlorinated compounds) .
Substituent Variations at the 3-Position
- Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates: Acylation at the 3-position (e.g., propionyl or hexanoyl groups) introduces steric bulk, reducing reactivity in subsequent reduction reactions. For example, ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate (C₁₄H₁₄ClNO₃, 279.72 g/mol) has a melting point of 119–121°C, while its reduced counterpart, ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate, shows a lower melting point due to decreased crystallinity .
Ester Group Modifications
- Ethyl vs. Methyl Esters :
Ethyl esters generally exhibit higher thermal stability than methyl esters. For instance, mthis compound decomposes at room temperature, whereas the ethyl analogue remains stable under similar conditions .
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
*Yield reported for cross-coupling reactions using Pd catalysts .
Table 2. Reaction Performance Comparison
Key Research Findings
Synthetic Flexibility: this compound demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions (92% yield) compared to non-methylated analogues, likely due to the stabilizing effect of the 1-methyl group on the indole nitrogen .
Electronic Effects : Chlorine at the 5-position deactivates the indole ring, reducing electrophilic substitution rates compared to fluorine-substituted derivatives. For example, fluorinated indoles undergo faster amidation reactions .
Steric Considerations : Bulky 3-acyl/alkyl groups hinder hydrolysis and reduction reactions. Triethylsilane-mediated reduction of 3-acyl derivatives requires prolonged reaction times (4–12 h) to achieve moderate yields .
Biological Activity
Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate is a synthetic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 239.68 g/mol. It appears as a pale yellow powder and is soluble in various organic solvents, such as ethanol and chloroform. The presence of chlorine at the 5-position of the indole ring is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various disease pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play crucial roles in cancer and neurodegenerative diseases.
- Receptor Modulation : It can bind to various receptors, modulating their activity, which may lead to beneficial cellular responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from this structure have shown GI values ranging from 29 nM to 78 nM against multiple cancer types .
| Compound | GI (nM) | Cancer Cell Line |
|---|---|---|
| Compound 3e | 29 | Panc-1 (Pancreatic) |
| Compound 4a | 42 | MCF-7 (Breast) |
| Compound 5a | 78 | A-549 (Epithelial) |
- Antimicrobial Properties : Ethyl indole derivatives have been implicated in antimicrobial activities, showing effectiveness against various pathogens .
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of ethyl indole derivatives, compound 3e was found to be particularly potent, outperforming standard treatments like erlotinib against pancreatic and breast cancer cell lines. The study utilized cell viability assays to assess the effectiveness of these compounds, revealing significant inhibition of cell growth with minimal cytotoxicity at higher concentrations .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with key enzymes involved in cancer pathways. The results indicated that the compound could effectively inhibit specific kinases, demonstrating its potential as a therapeutic agent in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via acylation of ethyl 5-chloro-1H-indole-2-carboxylate using anhydrous aluminum chloride and acyl chlorides in 1,2-dichloroethane under argon. Reaction optimization includes monitoring by TLC (25–33% ethyl acetate in hexane), acid quenching (pH 2 with 4 N HCl), and purification via Combiflash chromatography (0–40% ethyl acetate in hexane) .
- Key Parameters : Catalytic bases (e.g., 4-dimethylaminopyridine), inert atmosphere, and reflux duration (2–3 hours) are critical for yield and purity.
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR (e.g., δ 9.12 ppm for NH protons, 112.88–143.54 ppm for aromatic carbons) .
- X-ray Crystallography : Crystal structures (e.g., monoclinic P2/c space group, unit cell parameters) validate molecular geometry .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 431.1530) .
Q. What are the recommended storage and handling protocols to ensure stability?
- Stability : Stable under inert conditions (argon) at –20°C. Avoid moisture and incompatible materials (e.g., strong oxidizers) .
- Safety : Use PPE (P95/P1 respirators, nitrile gloves) and fume hoods to mitigate inhalation/contact risks .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, particularly in anti-HIV applications?
- SAR Insights :
- Core Modifications : Substituents at the indole 3-position (e.g., furoyl groups) improve binding to reverse transcriptase. Ethyl esters enhance lipophilicity and cellular uptake .
- Example : Ethyl 3-acetyl-5-chloro-1-methyl-1H-indole-2-carboxylate derivatives show IC values <1 μM against HIV-1 strains .
- Synthetic Strategy : Use triethylsilane for reductive alkylation or photoactivatable groups (e.g., benzophenone) for targeted activity .
Q. How do conflicting data on synthetic yields (e.g., 37% vs. 60%) arise, and how should researchers address them?
- Root Causes :
- Reagent Purity : Impurities in acyl chlorides or solvents reduce efficiency.
- Chromatography Variability : Combiflash gradient elution (0–30% vs. 0–40% ethyl acetate) impacts recovery .
- Mitigation : Standardize reagents, pre-purify intermediates, and validate column conditions with internal standards.
Q. What mechanistic insights explain the compound’s role as a non-nucleoside reverse transcriptase inhibitor (NNRTI)?
- Binding Studies :
- Docking Simulations : Indole core interacts with hydrophobic pockets (e.g., Tyr181, Tyr188 residues) via π-π stacking .
- Mutagenesis Data : Resistance mutations (e.g., K103N) reduce efficacy, guiding derivative design .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (K <100 nM for optimized analogs) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
